1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde

Catalog No.
S15876253
CAS No.
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde

Product Name

1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde

IUPAC Name

1-(2-hydroxypropyl)cyclobutane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-7(10)5-8(6-9)3-2-4-8/h6-7,10H,2-5H2,1H3

InChI Key

CKVWSALJHUUARE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)C=O)O

1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of 142.20 g/mol. This compound is characterized by a cyclobutane ring, which is a four-membered carbon ring, and features both a hydroxypropyl group and an aldehyde functional group. The presence of these functional groups gives this compound unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine .

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters depending on the reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

The synthesis of 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde typically involves several steps:

  • Starting Material: Cyclobutane derivatives are often used as starting materials.
  • Reagents: Appropriate reagents are introduced to add the hydroxypropyl and aldehyde groups.
  • Catalysts and Conditions: The process may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance production efficiency. Purification techniques such as distillation and chromatography are commonly used to isolate the final product .

1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is explored as a precursor for biologically active compounds.
  • Medicine: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
  • Industry: Utilized in producing specialty chemicals and materials .

Several compounds share structural similarities with 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde. These include:

Compound NameMolecular FormulaUnique Features
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehydeC8H14O3C_8H_{14}O_3Contains two hydroxyl groups instead of one
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehydeC8H13FO2C_8H_{13}FO_2Contains a fluorine atom, altering reactivity
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehydeC8H16O2C_8H_{16}O_2Features a methyl group on the hydroxypropyl chain

These compounds differ primarily in their functional groups or substitutions on the cyclobutane ring, which affects their chemical reactivity and potential applications. The unique combination of a hydroxypropyl group and an aldehyde functional group in 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde distinguishes it from these similar compounds, potentially leading to unique biological activities and synthetic pathways .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types